
1-(2,5-Dihydroxyphenyl)-5-phenylpenta-2,4-dien-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,5-Dihydroxyphenyl)-5-phenylpenta-2,4-dien-1-one is an organic compound with a complex structure that includes both phenyl and hydroxyphenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,5-Dihydroxyphenyl)-5-phenylpenta-2,4-dien-1-one typically involves the condensation of appropriate aldehydes and ketones under controlled conditions. One common method involves the use of a base-catalyzed aldol condensation reaction, where 2,5-dihydroxybenzaldehyde and acetophenone are reacted in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an aqueous or alcoholic medium at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced techniques such as continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(2,5-Dihydroxyphenyl)-5-phenylpenta-2,4-dien-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into corresponding alcohols or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
1-(2,5-Dihydroxyphenyl)-5-phenylpenta-2,4-dien-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and other chemicals.
Wirkmechanismus
The mechanism by which 1-(2,5-Dihydroxyphenyl)-5-phenylpenta-2,4-dien-1-one exerts its effects involves interactions with various molecular targets and pathways. The compound’s hydroxyl groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. Additionally, its conjugated dienone structure allows it to participate in redox reactions, which can modulate cellular processes.
Vergleich Mit ähnlichen Verbindungen
1-(2,5-Dihydroxyphenyl)-5-phenylpenta-2,4-dien-1-one can be compared with other similar compounds, such as:
1-(2,5-Dihydroxyphenyl)-2-buten-1-one: This compound has a similar structure but with a shorter carbon chain.
1-(2,5-Dihydroxyphenyl)-3-methoxy-butan-1-one: This derivative includes a methoxy group, which can alter its chemical properties and reactivity.
1-(2,5-Dihydroxyphenyl)-3-hydroxybutan-1-one: The presence of an additional hydroxyl group can enhance its hydrogen bonding capabilities.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
139087-57-3 |
|---|---|
Molekularformel |
C17H14O3 |
Molekulargewicht |
266.29 g/mol |
IUPAC-Name |
1-(2,5-dihydroxyphenyl)-5-phenylpenta-2,4-dien-1-one |
InChI |
InChI=1S/C17H14O3/c18-14-10-11-17(20)15(12-14)16(19)9-5-4-8-13-6-2-1-3-7-13/h1-12,18,20H |
InChI-Schlüssel |
SCGWMYSILISVPD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C=CC=CC(=O)C2=C(C=CC(=C2)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


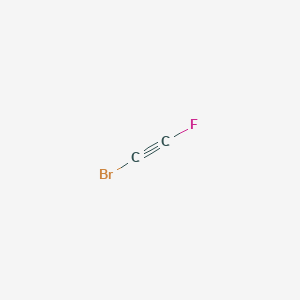
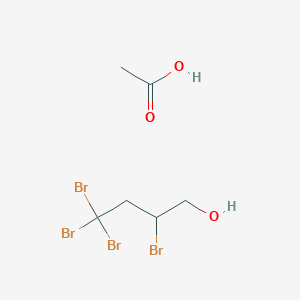
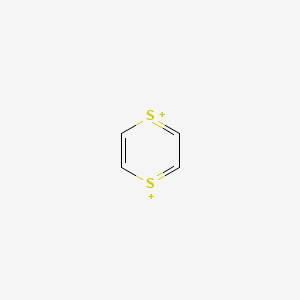
![[2-(Heptadec-8-en-1-yl)-1,3-dioxolan-4-yl]methanol](/img/structure/B14283599.png)
![1-[2-(1-Methyl-1H-imidazol-2-yl)prop-2-en-1-yl]cyclohexan-1-ol](/img/structure/B14283601.png)
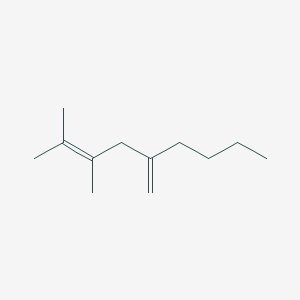
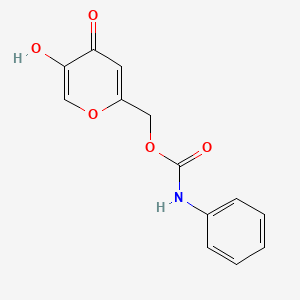
![2,4-Dichloro-1-[ethoxy(propylsulfinyl)phosphoryl]oxybenzene](/img/structure/B14283633.png)
![1,1',1''-{[(6-Bromohexyl)sulfanyl]methanetriyl}tribenzene](/img/structure/B14283637.png)

![Benzene, [[(S)-hexylsulfinyl]methyl]-](/img/structure/B14283644.png)


![3-(Iodomethyl)-2,5,9-trimethyl-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B14283669.png)
